molecular formula C17H16N2O3 B5672169 3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B5672169
M. Wt: 296.32 g/mol
InChI Key: IARGGXKTSAVTCK-UHFFFAOYSA-N
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Description

3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that features a benzamide core substituted with a nitro group and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the nitration of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide. The process begins with the preparation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide by reacting 5,6,7,8-tetrahydronaphthalen-1-amine with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reaction conditions and reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., AlCl3), sulfuric acid for sulfonation, and nitric acid for further nitration.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 5,6,7,8-tetrahydronaphthalen-1-amine and benzoic acid.

Scientific Research Applications

3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide: The reduced form of the nitro compound, with different chemical and biological properties.

    5,6,7,8-tetrahydronaphthalen-1-amine: A simpler structure that serves as a building block for more complex derivatives.

Uniqueness

3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of both a nitro group and a tetrahydronaphthalenyl moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(13-7-3-8-14(11-13)19(21)22)18-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARGGXKTSAVTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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